molecular formula C12H20N2O4 B2838316 Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate CAS No. 266353-18-8

Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate

Cat. No. B2838316
CAS RN: 266353-18-8
M. Wt: 256.302
InChI Key: ZCWTZPDRNDETAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . Another method involves heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40 °C . A Chinese source suggests a method involving the addition of benzyl chloride to ethanolamine, followed by the addition of sulfuryl chloride and then ammonia .


Molecular Structure Analysis

The molecular structure of Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate can be represented by the SMILES notation: CCOC(=O)CN(CCC#N)C(=O)OC©©C. The InChI representation is InChI=1S/C12H20N2O4/c1-5-17-10(15)9-14(8-6-7-13)11(16)18-12(2,3)4/h5-6,8-9H2,1-4H3.


Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate, also known as Ethyl 2-{(tert-butoxy)carbonylamino}acetate:

Peptide Synthesis

Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate is commonly used in peptide synthesis as a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing unwanted side reactions during peptide bond formation. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it helps in the stepwise construction of peptides by protecting the amino group until it is selectively removed under mild acidic conditions .

Pharmaceutical Intermediate

This compound acts as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of functional groups that can be further modified to produce active pharmaceutical ingredients (APIs). The presence of the Boc group ensures that the amino functionality remains protected during the synthesis of complex molecules, which is crucial in the development of drugs with specific biological activities .

Organic Synthesis

In organic synthesis, Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate is used as a building block for the construction of more complex organic molecules. Its versatility allows it to participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. The compound’s stability and reactivity make it a valuable reagent in the synthesis of heterocyclic compounds and other organic frameworks .

Bioconjugation

This compound is employed in bioconjugation techniques, where it is used to link biomolecules such as proteins, peptides, and nucleic acids to other molecules or surfaces. The Boc-protected amino group can be selectively deprotected to reveal a reactive amine, which can then form covalent bonds with other functional groups. This application is essential in the development of bioconjugates for diagnostic and therapeutic purposes .

Material Science

In material science, Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate is used in the synthesis of functionalized polymers and materials. The compound’s reactive groups allow it to be incorporated into polymer backbones or side chains, imparting specific properties such as biocompatibility, conductivity, or responsiveness to environmental stimuli. These materials have applications in areas like drug delivery, tissue engineering, and smart materials .

Safety and Hazards

The compound is harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

ethyl 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-5-17-10(15)9-14(8-6-7-13)11(16)18-12(2,3)4/h5-6,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWTZPDRNDETAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCC#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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